Iothalamic acid is an iodine containing organic anion used as a diagnostic contrast agent.
Iothalamic acid is a Radiographic Contrast Agent. The mechanism of action of iothalamic acid is as a X-Ray Contrast Activity.
Iothalamic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, iothalamic acid blocks x-ray and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures.
A contrast medium in diagnostic radiology with properties similar to those of diatrizoic acid. It is used primarily as its sodium and meglumine (IOTHALAMATE MEGLUMINE) salts.
See also: Iothalamate Meglumine (has salt form); Iothalamate Sodium (has salt form).
Iotalamic acid
CAS No.: 2276-90-6
Cat. No.: VC0003959
Molecular Formula: C11H9I3N2O4
Molecular Weight: 613.91 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2276-90-6 |
---|---|
Molecular Formula | C11H9I3N2O4 |
Molecular Weight | 613.91 g/mol |
IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
Standard InChI | InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) |
Standard InChI Key | UXIGWFXRQKWHHA-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Chemical Identity and Structural Properties
Molecular Characteristics
Iotalamic acid is chemically designated as 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid and conforms to the molecular formula C₁₁H₉I₃N₂O₄ with a molar mass of 613.91 g/mol . The compound’s structure features three iodine atoms at positions 2, 4, and 6 of the benzene ring, which confer radiopacity, while hydrophilic functional groups (carboxylic acid, acetamide, and methylcarbamoyl) enhance water solubility (Figure 1).
Table 1: Key Chemical Properties of Iotalamic Acid
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data corroborate the structural integrity of iotalamic acid. The ¹³C NMR spectrum reveals distinct peaks for the carbonyl carbons (C=O) at 168–172 ppm and aromatic carbons bonded to iodine at 90–100 ppm . High-resolution MS exhibits a molecular ion peak at m/z 613.91357, consistent with the theoretical molecular weight .
Pharmacological Profile
Mechanism of Action
As an ionic contrast medium, iotalamic acid dissociates into iothalamate anions and counterions (e.g., sodium or meglumine) in solution. The high electron density of iodine atoms (Z = 53) absorbs X-rays, generating contrast between blood vessels/organs and surrounding tissues . Its pharmacokinetics are characterized by rapid distribution into the extracellular space and exclusive renal excretion, with a biological half-life of approximately 1–2 hours in patients with normal glomerular filtration rates (GFR) .
Regulatory and Therapeutic Classification
Iotalamic acid is classified under the Anatomical Therapeutic Chemical (ATC) system as V08AA04, denoting a high-osmolar, nephrotropic, iodinated X-ray contrast agent . Regulatory approvals by agencies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) mandate its use in controlled clinical settings due to risks of hypersensitivity and contrast-induced nephropathy .
Clinical Applications
Diagnostic Imaging
Iotalamic acid is administered intravenously (60–100 mL at 300–370 mg I/mL) for urography, angiography, and CT-enhanced studies. Intravesical instillation (bladder infusion) aids in detecting vesicoureteral reflux in pediatric patients . A radioactive isotopologue, sodium iothalamate I-125 (GLOFIL-125), quantifies GFR in renal impairment diagnostics, leveraging gamma-ray emission for precise clearance measurements .
Environmental and Toxicological Considerations
Photodegradation and Byproduct Formation
Ultraviolet (UV) irradiation of iotalamic acid in aqueous systems generates iodinated disinfection byproducts (I-DBPs), such as iodoacetic acids, which exhibit genotoxic and cytotoxic properties . Quantum yield studies reveal a photolysis efficiency of 0.038 mol·Einstein⁻¹, with degradation rates influenced by oxidants (e.g., HOCl, NH₂Cl) and natural organic matter (NOM) . Chloramination (NH₂Cl) exacerbates I-DBP formation compared to chlorination (HOCl), as the latter promotes iodate (IO₃⁻), a less toxic species .
Ecotoxicological Impact
Environmental persistence of iotalamic acid is moderated by its moderate water solubility and biodegradability. German environmental surveys estimate an annual consumption of >500 kg (2009 data), with a per capita exposure of 0.00611 g . Wastewater treatment plants achieve a 2% removal efficiency, necessitating advanced oxidation processes (AOPs) for complete mineralization .
Table 2: Environmental Fate Parameters of Iotalamic Acid
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